

# An In-depth Technical Guide to 3-Bromoquinolin-6-yl Acetate

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## Compound of Interest

Compound Name: 3-Bromoquinolin-6-yl acetate

Cat. No.: B1376512

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This technical guide provides a comprehensive overview of **3-Bromoquinolin-6-yl acetate** (CAS No. 1022151-47-8), a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering a foundational resource for its use in a research and development setting.

## Core Compound Properties

**3-Bromoquinolin-6-yl acetate** is a halogenated quinoline ester. The presence of the quinoline core, a bromine substituent, and an acetate group imparts a unique combination of chemical reactivity and potential biological activity.

Property	Value	Source
CAS Number	1022151-47-8	[1][2][3][4][5]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][6]
Molecular Weight	266.09 g/mol	[1][6]
IUPAC Name	(3-bromoquinolin-6-yl) acetate	[1]
SMILES	CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br	[1]
Appearance	Solid (predicted)	
Purity	Typically available at ≥95%	[4][5]

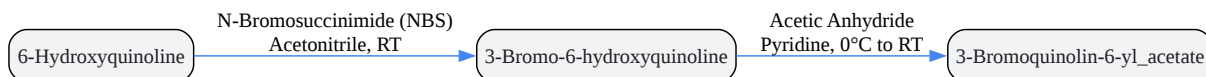
## Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **3-Bromoquinolin-6-yl acetate** is not widely published, a plausible and efficient synthetic pathway can be proposed based on well-established chemical transformations. The most logical approach involves the acetylation of 3-bromo-6-hydroxyquinoline.

### Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-hydroxyquinoline:

- **Electrophilic Bromination:** The regioselective bromination of 6-hydroxyquinoline to yield 3-bromo-6-hydroxyquinoline.
- **Esterification:** The subsequent acetylation of the hydroxyl group of 3-bromo-6-hydroxyquinoline to form the final product.



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Caption: Proposed synthetic pathway for **3-Bromoquinolin-6-yl acetate**.

## Experimental Protocol

### Step 1: Synthesis of 3-Bromo-6-hydroxyquinoline

- To a solution of 6-hydroxyquinoline in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-hydroxyquinoline.

### Step 2: Synthesis of **3-Bromoquinolin-6-yl acetate**

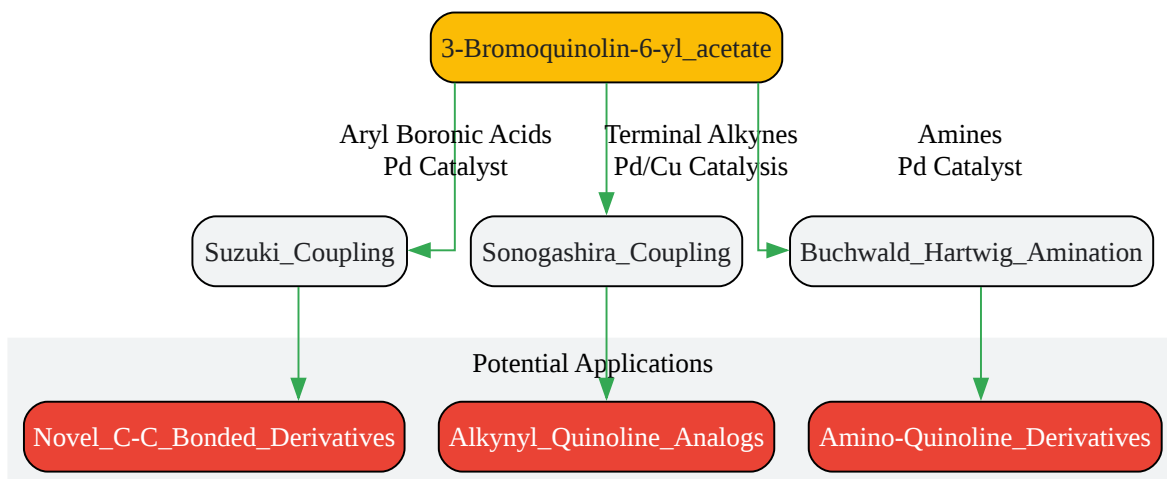
- Dissolve 3-bromo-6-hydroxyquinoline in pyridine and cool the solution to 0°C in an ice bath.
- Slowly add acetic anhydride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
- Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Bromoquinolin-6-yl acetate**.

## Potential Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.<sup>[7]</sup> The unique substitution pattern of **3-Bromoquinolin-6-yl acetate** suggests several potential areas of application.

- **Intermediate for Lead Optimization:** The bromine atom at the 3-position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).<sup>[8]</sup> This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
- **Bioisostere for Drug Design:** The bromo-substituted quinoline core can act as a bioisostere for other aromatic systems in known bioactive molecules, potentially leading to improved pharmacological profiles.
- **Precursor for Biologically Active Compounds:** Quinoline derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents.<sup>[8]</sup> **3-Bromoquinolin-6-yl acetate** can serve as a key starting material for the synthesis of novel therapeutic candidates.



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Caption: Potential synthetic diversifications of **3-Bromoquinolin-6-yl acetate**.

## Analytical Characterization

The structural elucidation and purity assessment of **3-Bromoquinolin-6-yl acetate** would rely on a combination of standard analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

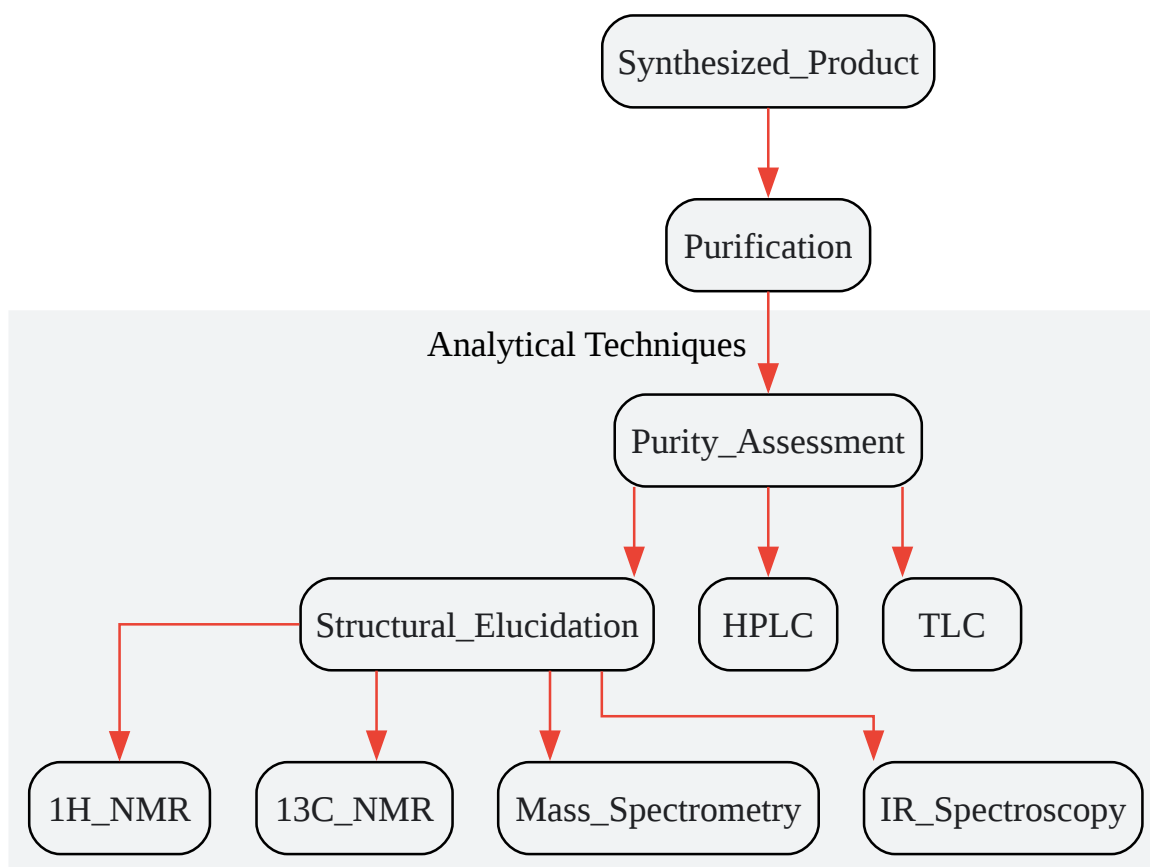
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the acetyl methyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the bromine, nitrogen, and acetate functionalities.

## Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[9][10]

## Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include those for the C=O of the ester and the aromatic C=C and C-N bonds of the quinoline ring.



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Caption: A typical analytical workflow for the characterization of **3-Bromoquinolin-6-yl acetate**.

## Safety and Handling

**3-Bromoquinolin-6-yl acetate** is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.<sup>[1]</sup>

GHS Hazard Statements:<sup>[1]</sup>

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:<sup>[11][12]</sup>

- Use only in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[11]</sup>

First Aid Measures:<sup>[6]</sup>

- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

## Conclusion

**3-Bromoquinolin-6-yl acetate** represents a valuable building block for chemical synthesis and drug discovery. Its strategic placement of a bromine atom and an acetate group on the quinoline scaffold provides multiple avenues for further chemical modification. While specific literature on this compound is emerging, its synthesis and potential applications can be reliably inferred from established chemical principles and the rich chemistry of related quinoline derivatives. Adherence to strict safety protocols is paramount when handling this compound. This guide serves as a foundational resource to enable researchers to safely and effectively utilize **3-Bromoquinolin-6-yl acetate** in their scientific endeavors.

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